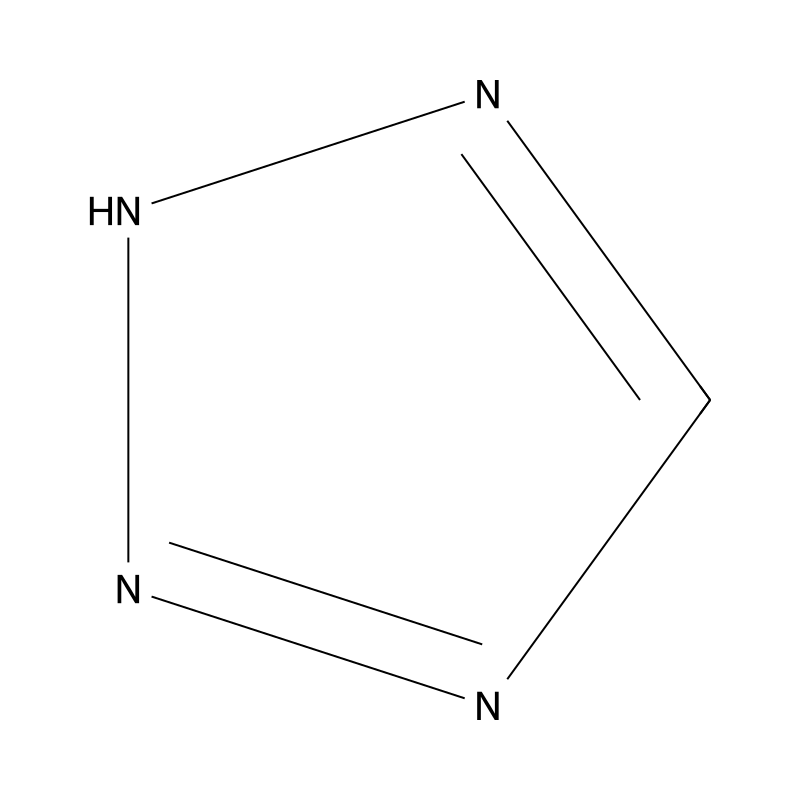

1H-Tetrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Bioisosterism with Carboxylic Acids: 1H-Tetrazole can mimic the behavior of carboxylic acids, a common functional group in many drugs. This similarity allows medicinal chemists to replace carboxylic acids with tetrazoles in existing drugs, potentially improving their properties like metabolic stability and binding affinity to target proteins [].

- Hydrogen Bonding: The presence of multiple nitrogen atoms allows 1H-tetrazole to form strong hydrogen bonds with other molecules, which is crucial for interactions with proteins and other biomolecules [].

- Diverse Chemical Modifications: The tetrazole ring can be readily modified with various functional groups, allowing researchers to tailor its properties for specific applications [].

These properties make 1H-tetrazole a promising building block for designing new drugs with various therapeutic applications, including:

- Anticancer Agents: Studies have shown that certain tetrazole derivatives exhibit antitumor activity [].

- Antioxidant Properties: Research suggests that tetrazoles can act as antioxidants, potentially protecting cells from damage caused by free radicals [].

- Other Potential Applications: Ongoing research explores the potential of 1H-tetrazole derivatives in developing drugs for various conditions, including hypertension, allergies, and infections [].

However, it's important to note that while 1H-tetrazole holds promise, relatively few tetrazole-containing drugs have received regulatory approval so far []. Further research is needed to fully understand the therapeutic potential and safety profile of this diverse class of compounds.

H-Tetrazole in Organic Chemistry

Beyond medicinal chemistry, 1H-tetrazole finds applications in other areas of organic chemistry:

1H-Tetrazole is a five-membered heterocyclic compound characterized by a ring structure containing four nitrogen atoms and one carbon atom. Its molecular formula is with a molecular weight of approximately 70.05 g/mol. This compound is notable for its acidic properties and is often used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound can exist in various tautomeric forms, with the most stable form being the one where the nitrogen atoms are arranged in a specific manner that contributes to its unique chemical reactivity .

1H-Tetrazole is a shock-sensitive and explosive compound. Here are some key safety concerns:

- Explosivity: The primary hazard associated with 1H-Tetrazole is its explosive nature. It can detonate upon exposure to shock, heat, or friction [, ].

- Toxicity: Decomposition of 1H-Tetrazole releases toxic oxides of nitrogen, posing inhalation hazards [, ].

- Flammability: 1H-Tetrazole can burn rapidly when exposed to flames [].

- Nucleophilic Substitution: It can act as a nucleophile in reactions involving electrophiles, particularly in the formation of phosphomorpholidate bonds, where it serves as both an acid and a catalyst .

- Cycloaddition Reactions: The compound readily participates in cycloaddition reactions, such as the [2 + 3] cycloaddition with azides and nitriles, leading to the formation of various substituted tetrazoles .

- Deprotonation Reactions: 1H-Tetrazole can undergo deprotonation to form its conjugate base, which is often more reactive and can engage in further chemical transformations .

1H-Tetrazole exhibits various biological activities that make it an interesting compound for medicinal chemistry:

- Anticancer Properties: Recent studies have shown that certain derivatives of 1H-tetrazole demonstrate cytotoxic activity against cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116). The mechanism of action involves interaction with specific enzymes, leading to inhibited cell proliferation .

- Antimicrobial Activity: Tetrazole derivatives have been screened for antimicrobial properties against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, as well as fungi like Candida albicans, showcasing their potential as therapeutic agents .

Several methods are employed for synthesizing 1H-tetrazole, including:

- Azide-Nitrile Reaction: A common synthetic route involves the reaction of sodium azide with nitriles under catalytic conditions, yielding 1H-tetrazoles efficiently .

- One-Pot Multi-Component Reactions: Recent advancements have led to one-pot syntheses that combine various reactants such as aromatic aldehydes and malononitrile with sodium azide to produce substituted tetrazoles in high yields .

- Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the synthesis of tetrazoles from nitriles and azides, significantly reducing reaction times while improving yields .

1H-Tetrazole has diverse applications across various fields:

- Pharmaceuticals: It serves as a key intermediate in the synthesis of numerous pharmaceutical compounds, particularly those targeting enzyme inhibition and cancer treatment.

- Agrochemicals: The compound is also used in developing herbicides and pesticides due to its biological activity against pests.

- Explosives: Due to its nitrogen-rich structure, 1H-tetrazole is explored for use in high-energy-density materials and explosives .

Interaction studies involving 1H-tetrazole derivatives have revealed significant binding affinities with various biological targets:

- Enzyme Binding: Molecular docking studies have indicated that certain tetrazole derivatives exhibit strong binding interactions with specific enzymes such as CSNK2A1, suggesting potential applications in enzyme inhibition therapies .

- Cytotoxic Mechanisms: The interaction of tetrazoles with cancer cell lines has been investigated through MTT assays, revealing their efficacy in inhibiting cell growth through targeted mechanisms .

1H-Tetrazole shares structural similarities with several other heterocyclic compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| 1,2,3-Triazole | Five-membered ring | Exhibits different reactivity patterns; often used in click chemistry. |

| Benzotriazole | Five-membered ring | Known for its UV stabilization properties; used extensively in plastics. |

| 5-Methyl-1H-tetrazole | Methyl-substituted tetrazole | Increased lipophilicity; potential for enhanced biological activity. |

| 5-Amino-1H-tetrazole | Amino-substituted tetrazole | Enhanced reactivity due to amino group; useful in medicinal chemistry. |

The unique feature of 1H-tetrazole lies in its ability to act both as a weak acid and a nucleophile, which distinguishes it from other similar compounds. Its reactivity profile allows it to participate effectively in a range of chemical transformations while also exhibiting significant biological activity.

Multicomponent Reactions and Cycloaddition Strategies

Multicomponent reactions (MCRs) offer convergent pathways to 1H-tetrazole derivatives with high atom economy. The Ugi-azide reaction, a four-component coupling of amines, aldehydes, isocyanides, and azides, enables the synthesis of 1,5-disubstituted tetrazoles under mild conditions. For instance, aryl aldehydes and amines condense to form imines, which undergo cycloaddition with isocyanides and trimethylsilyl azide (TMSN₃) to yield tetrazoles with regioselectivity confirmed by NMR and X-ray crystallography. This method achieves yields of 71–97% within 24 hours at ambient temperature, avoiding hazardous intermediates.

Cycloaddition strategies dominate tetrazole synthesis, particularly the [3+2] reaction between nitriles and azides. Electron-deficient nitriles (e.g., 4-nitrobenzonitrile) react efficiently with sodium azide (NaN₃) under Lewis acid catalysis, forming 5-substituted tetrazoles via a dipolar mechanism. Recent innovations include the palladium-catalyzed three-component coupling (TCC) of malononitrile derivatives, allyl carbonates, and TMSN₃, which proceeds through a π-allylpalladium azide intermediate. This method tolerates aliphatic, aromatic, and heterocyclic substrates, yielding 2-allyltetrazoles for further functionalization.

Catalytic Approaches: Transition Metal and Heterogeneous Catalysts

Transition metal catalysts enhance reaction rates and selectivity in tetrazole synthesis. Silver nanoparticles (Ag NPs) immobilized on sodium borosilicate glass (ASBN) catalyze solvent-free formation of 1-substituted tetrazoles from amines, triethyl orthoformate, and NaN₃ at 120°C. The ASBN catalyst achieves 85–94% yields in 3 hours and retains activity over five cycles due to its robust mesoporous structure. Similarly, Fe₃O₄@SiO₂-supported Cu(II) complexes enable aqueous-phase tetrazole synthesis via Schiff base intermediates, achieving 97% yield under mild conditions.

Heterogeneous systems like polystyrene-bound AlCl₃ offer advantages in recyclability and ease of separation. This catalyst facilitates solvent-free cycloaddition of aryl nitriles with NaN₃, yielding 5-aryltetrazoles at 100–120°C with 65–92% efficiency. Mechanistic studies suggest AlCl₃ activates nitriles through Lewis acid coordination, lowering the activation energy for azide attack.

Table 1: Comparative Analysis of Catalytic Systems for 1H-Tetrazole Synthesis

Microwave-Assisted and Solvent-Free Synthesis Protocols

Microwave (MW) irradiation reduces reaction times from days to minutes. Harusawa’s protocol converts nitriles to 5-substituted tetrazoles in DMF at 130°C under MW, achieving 63–99% yields in 2 hours versus 40 hours conventionally. Scandium triflate (Sc(OTf)₃) catalyzes MW-assisted cycloadditions in i-PrOH/H₂O, enabling gram-scale synthesis of 5-(4-cyanophenyl)-1H-tetrazole with 100% yield.

Solvent-free methods align with green chemistry principles. Quinoline-based ionic liquids (QuFs) mediate tetrazole synthesis without solvents, leveraging hydrogen bonding and π-stacking interactions to stabilize intermediates. For example, 5-(p-methylphenyl)-1H-tetrazole forms in 89% yield at 80°C within 1 hour, avoiding toxic DMF.

Visible-Light-Driven and Photochemical Activation Methods

Visible-light photocatalysis enables selective tetrazole functionalization. Nitrile imine-mediated tetrazole-ene cycloaddition (NITEC) uses 405 nm light to generate reactive nitrile imines from tetrazoles, which undergo [3+2] cycloaddition with alkenes. This catalyst-free method achieves quantitative conversions in polymers, enabling applications in materials science.

Photochemical ring-opening of 2,5-disubstituted tetrazoles produces nitrile imines, which dimerize or trap dipolarophiles. UV irradiation (254 nm) of 5-aryl-1H-tetrazoles in acetonitrile yields bis-tetrazoles via C–H insertion, expanding access to polyheterocyclic frameworks.

Computational Modeling of Reaction Pathways

Computational modeling has emerged as a critical tool for understanding the complex reaction pathways of 1-hydrogen-tetrazole and its derivatives [2] [5] [13]. Density functional theory calculations employing the hybrid functional B3LYP have been extensively utilized to investigate different mechanisms of tetrazole formation, providing insights into both concerted cycloaddition and stepwise addition pathways involving neutral or anionic azide species [13].

High-level computational studies using the W1 procedure have revealed that the mutual interconversion and decomposition reactions of tetrazole isomers involve multiple pathways with distinct energy barriers [10]. The tautomeric equilibria between 1-hydrogen-tetrazole, 2-hydrogen-tetrazole, and the nitrogen-heterocyclic carbene intermediate play crucial roles in thermal decomposition mechanisms [10]. Although barriers for monomolecular tautomeric transformations are significantly high, approximately 50-70 kilocalories per mole, concerted double hydrogen atom transfer reactions in hydrogen-bonded complexes exhibit profoundly lower barriers of 18-28 kilocalories per mole [10].

Computational investigations of metalloporphyrin-catalyzed reactions demonstrate the dual reactivity of tetrazoles in click reactions and denitrogenative annulation pathways [2] [5]. In manganese-porphyrin-based catalytic systems, 1,2,3,4-tetrazole preferentially follows the click reaction pathway to afford 1,5-disubstituted products, with the denitrogenation pathway disfavored by 0.9 kilocalories per mole [2] [5]. Conversely, iron-porphyrin-based systems favor the denitrogenative annulation pathway, with click reactions disfavored by 15.9 kilocalories per mole [2] [5].

Table 1: Thermodynamic vs. Kinetic Control in Tetrazole Formation

| Parameter | Thermodynamic Control | Kinetic Control |

|---|---|---|

| Activation Energy (kcal/mol) | Variable | Lower |

| Reaction Energy (kcal/mol) | More negative (more stable products) | Less negative (less stable products) |

| Rate-determining Step | Product stability | Transition state stability |

| Temperature Effect | Higher temperatures favor thermodynamic products | Lower temperatures favor kinetic products |

| Catalyst Effect | Affects equilibrium position | Lowers activation energy |

The formation of metal-nitrene radical intermediates through dinitrogen elimination from metal-azide complexes represents a critical chemoselectivity-determining step in these computational models [2] [5]. The sluggish dinitrogen elimination in manganese-catalyzed systems arises from the destruction of the stable electronic structure of the d-orbital half-filled shell of the manganese-azide complex [2] [5].

Stereoelectronic Effects in Regioselective Synthesis

Stereoelectronic effects play a fundamental role in determining the regioselectivity of tetrazole synthesis and functionalization reactions [11] [12] [7]. The synthesis of disubstituted tetrazoles through aliphatic amine diazotization reactions demonstrates how stereoelectronic factors influence product distribution, with 2,5-disubstituted tetrazoles preferentially formed over 1,5-disubstituted isomers [11].

Regioselectivity in tetrazole alkylation cannot be exclusively attributed to steric hindrance of the electrophile but rather depends on fundamental differences in reaction mechanisms between first-order and second-order nucleophilic substitutions [11]. The observed regioselectivity patterns are highly variable and influenced by intramolecular stabilization of diazonium intermediates [11].

Visible-light driven regioselective synthesis of 1-hydrogen-tetrazoles demonstrates how stereoelectronic effects can be harnessed through photocatalytic processes [7]. The cobalt-graphitic carbon nitride catalyzed system achieves direct regioselective synthesis with excellent yields ranging from 84-95 percent, where sodium azide functions both as a three-nitrogen donor for the tetrazole ring and as a nitrogen source for aldehyde conversion to isocyanide [7].

Table 2: Computational Methods Used in 1H-Tetrazole Studies

| Computational Method | Application | Typical Basis Set | Accuracy Level |

|---|---|---|---|

| DFT/B3LYP | Electronic structure, reaction mechanisms | 6-31G(d,p), 6-311G(d,p) | Moderate |

| MP2 | Correlation effects, tautomerism | aug-cc-pVTZ, aug-cc-pVQZ | Good |

| CCSD(T) | High-accuracy energetics | aug-cc-pVTZ | Excellent |

| W1-F12 | Formation enthalpies, bond energies | Complete basis set extrapolation | Benchmark quality |

| Molecular Dynamics | Dynamic behavior, conformational analysis | Force fields | Time-dependent properties |

The regioselective synthesis of 2-aryl-2-hydrogen-tetrazoles through [3+2] cycloaddition reactions between arenediazonium salts and trimethylsilyldiazomethane exemplifies how stereoelectronic effects can be exploited for selective product formation [12]. Silver salt catalysis promotes this cyclization, providing access to trimethylsilyl-substituted tetrazoles that can be further functionalized through desilylation or conversion to bromo-tetrazoles [12].

Electronic effects of substituents significantly influence the reactivity and selectivity of tetrazole formation reactions [13]. Activation barriers correlate strongly with the electron-withdrawing potential of nitrile substituents, indicating that stereoelectronic factors govern the kinetics of azide addition to nitriles [13]. The proposed mechanism involves a previously unsuspected nitrile activation step leading to an imidoyl azide intermediate that subsequently cyclizes to form the tetrazole ring [13].

Intermediate Characterization in Cycloaddition Reactions

The characterization of intermediates in tetrazole cycloaddition reactions has been significantly advanced through both experimental isolation and computational prediction of transient species [9] [17] [28]. Catalytic tetrazole synthesis via [3+2] cycloaddition of sodium azide to organonitriles has enabled the isolation and structural characterization of cobalt(II)-diazido intermediates [9].

The cobalt(II) complex with tetradentate ligand N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine efficiently catalyzes the formation of 5-substituted 1-hydrogen-tetrazoles through a mechanism involving the intermediacy of a structurally characterized cobalt(II) diazido complex [9]. This represents the first example of cobalt complexes utilized for [3+2] cycloaddition reactions in tetrazole synthesis under homogeneous conditions [9].

Table 3: 1H-Tetrazole Tautomers and Their Relative Energies

| Tautomer | Relative Energy (kcal/mol) | Tautomerization Barrier (kcal/mol) | Key Features |

|---|---|---|---|

| 1H-Tetrazole | 0.0 | -- | Most stable form |

| 2H-Tetrazole | 2.07 | 50-70 (monomolecular) | Second most stable |

| 5H-Tetrazole | Higher | 18-28 (H-bonded complex) | Less common |

| 14H-Carbene | Intermediate | High | Key intermediate in decomposition |

Quantum chemical topological studies on intramolecular cycloaddition reactions have revealed pseudo-concerted mechanisms for the formation of tetrazole-fused ring systems [17]. The synthesis of novel tetrazolo azepanes from azido nitriles proceeds through 1,3 intramolecular dipolar cycloaddition, with computational analysis demonstrating the involvement of specific transition state structures [17].

High-pressure studies have provided unique insights into intermediate formation and characterization under extreme conditions [3]. Phase transitions above 2.6 gigapascals reveal structural changes in the tetrazole framework, with polymerization occurring reversibly below 100 gigapascals through carbon-nitrogen bonding rather than nitrogen-nitrogen bonding [3]. These studies present novel intermolecular bonding routes and update structural models of high-pressure phases [3].

The carbene intermediate 14H has been computationally predicted as a key species in thermal decomposition mechanisms, despite never being experimentally observed [10]. This nitrogen-heterocyclic carbene plays a crucial role in the thermal decomposition pathway, with fast interconversion between tautomeric forms facilitating decomposition reactions [10].

Thermodynamic vs. Kinetic Control in Product Formation

The distinction between thermodynamic and kinetic control in tetrazole product formation represents a fundamental aspect of reaction selectivity and mechanism [10] [27] [26] [28]. Thermodynamic control typically governs product distribution at elevated temperatures and extended reaction times, favoring the most stable tetrazole isomers and derivatives [23].

Table 4: Activation Energies for Different 1H-Tetrazole Reactions

| Reaction Type | Activation Energy (kcal/mol) | Temperature Range (°C) | Catalyst |

|---|---|---|---|

| Thermal decomposition | 36.2 | High (>200) | None |

| Denitrogenative annulation (Mn) | 15.9 (disfavored) | Room temperature | Mn-porphyrin |

| Denitrogenative annulation (Fe) | 0.9 (favored) | Room temperature | Fe-porphyrin |

| Click reaction (Mn) | 0.0 (favored) | Room temperature | Mn-porphyrin |

| Click reaction (Fe) | 15.9 (disfavored) | Room temperature | Fe-porphyrin |

| Azide cycloaddition to nitriles | Variable | 80-150 | Various Lewis acids |

Kinetic control dominates under conditions where reaction rates are determined by activation barriers rather than product stability [10] [27]. The effective activation energy of tetrazole thermolysis has been calculated as 36.2 kilocalories per mole, with unimolecular nitrogen elimination reactions predicted to dominate over hydrazoic acid elimination pathways [10].

Electrostatic activation of tetrazoles demonstrates how charged functional groups can dramatically alter the balance between thermodynamic and kinetic control [26] [28]. Positive charged functional groups on the N-methyl position lower fragmentation barriers by approximately 80 kilojoules per mole in gas phase calculations, while negative charges exhibit smaller opposite effects [26] [28]. These effects remain significant even in polar solvents, with barrier lowering on the order of 30 kilojoules per mole in dimethyl sulfoxide and acetonitrile [26] [28].

Table 5: Bond Dissociation Energies in 1H-Tetrazole

| Bond Type | Energy (kcal/mol) | Method | Reference Conditions |

|---|---|---|---|

| C-N (tetrazole ring) | Variable | CCSD(T)-F12 | Gas phase |

| N-N (tetrazole ring) | Variable | DFT calculations | Gas phase |

| N-H (tetrazole) | ~40-50 | Ab initio | Gas phase |

| C-H (substituted) | Variable | DFT/B3P86 | Gas phase |

| N₂ elimination barrier | 26-33 (azobis derivatives) | CCSD(T)-F12 | Gas phase |

The thermal stability of azobistetrazole derivatives demonstrates the interplay between thermodynamic and kinetic factors in determining decomposition pathways [27]. Calculated effective activation barriers of decomposition range from 26-33 kilocalories per mole, notably lower than tetrazole itself at approximately 40 kilocalories per mole [27]. This difference correlates with observed low thermal stability and high impact sensitivity [27].

Ring-opening reactions yielding transient azide intermediates followed by nitrogen elimination represent the primary decomposition pathway under kinetic control [27]. The effective decomposition barrier is determined by the thermodynamics of tetrazole-azide rearrangement rather than the nitrogen elimination step itself [27]. Hydrazo-bridged compounds exhibit greater kinetic stability due to lack of pi-conjugation in azide intermediates, while azoxy-bridged compounds are thermodynamically unstable due to hydrogen bond stabilization [27].

Table 6: Electronic Properties of 1H-Tetrazole Derivatives

| Property | Value Range | Method | Significance |

|---|---|---|---|

| HOMO Energy (eV) | -6.5 to -4.5 | DFT/B3LYP | Electron donation capability |

| LUMO Energy (eV) | -1.5 to 0.5 | DFT/B3LYP | Electron acceptance capability |

| Energy Gap (eV) | 4.2 to 5.3 | DFT/B3LYP | Chemical reactivity |

| Dipole Moment (D) | 2.5 to 4.0 | DFT calculations | Polarity |

| Polarizability | Variable | DFT calculations | Intermolecular interactions |

Bioisosteric Replacement in Drug Design (Carboxylate Analogues)

The application of 1H-tetrazole as a bioisostere of carboxylic acid represents one of the most successful strategies in modern medicinal chemistry. This approach has enabled the development of numerous therapeutic agents with improved pharmacokinetic profiles and enhanced metabolic stability [1] [2].

Fundamental Bioisosteric Principles

The tetrazole ring system exhibits remarkable structural and electronic similarity to carboxylic acids, making it an ideal bioisosteric replacement. The 5-substituted 1H-tetrazoles exist in equilibrium between the 1H and 2H tautomers, with similar pKa values (4.5-4.9) compared to carboxylic acids (4.2-4.4) [1]. This similarity ensures that tetrazole derivatives maintain the essential hydrogen-bonding characteristics required for biological activity while providing superior pharmacological properties.

The planar structure of tetrazole rings closely resembles that of carboxylic acids, with the negative charge delocalized across the five-membered ring system. This charge distribution pattern enables tetrazole derivatives to form stable two-point interactions with amidine groups in biological targets, though the stability of tetrazolate-amidine complexes is slightly lower than corresponding carboxylate-amidine salts [1]. The hydrogen-bond environments surrounding tetrazolate anions extend approximately 1.2 Å further than carboxylates, requiring protein binding sites to accommodate this spatial difference [3].

Clinically Successful Applications

The most prominent examples of tetrazole bioisosterism are found in the angiotensin II receptor antagonist (ARB) class of antihypertensive medications. Losartan, the first marketed ARB, demonstrated that tetrazole replacement of carboxylic acid could maintain potent biological activity while significantly improving oral bioavailability [4]. Subsequently, valsartan, irbesartan, and candesartan have all utilized tetrazole bioisosterism to achieve enhanced therapeutic profiles.

Telmisartan represents an exemplary case where tetrazole bioisosterism provided superior pharmacokinetic properties. The tetrazolone analogue of telmisartan demonstrated potent angiotensin II type 1 receptor antagonism (Kb = 0.14 nM) comparable to the parent compound (Kb = 0.44 nM) while exhibiting improved microsomal stability and enhanced rat pharmacokinetic profiles [5] [6].

Metabolic Advantages

The metabolic stability of tetrazole derivatives stems from their resistance to common biotransformation pathways that affect carboxylic acids. Unlike carboxylic acids, which readily undergo β-oxidation and amino acid conjugation, tetrazoles resist these metabolic processes, resulting in prolonged plasma half-lives and reduced clearance rates [7]. Additionally, tetrazole derivatives can undergo N-glucuronidation, but these glucuronide conjugates are less chemically reactive than O-glucuronides derived from carboxylic acids, reducing the risk of toxic metabolite formation [1].

The enhanced lipophilicity of tetrazole derivatives (approximately 10-fold higher than corresponding carboxylates) facilitates improved membrane permeation and bioavailability [7]. This property is particularly valuable for drugs requiring central nervous system penetration or enhanced oral absorption.

| Property | Carboxylic Acid | 1H-Tetrazole | Clinical Significance |

|---|---|---|---|

| pKa | 4.2-4.4 | 4.5-4.9 | Similar acidity |

| Lipophilicity (log P) | Lower | 10x higher | Better membrane permeation |

| Metabolic Stability | Moderate | High | Reduced metabolism |

| Bioavailability | Variable | Enhanced | Improved oral absorption |

| Plasma Protein Binding | Moderate | Improved | Longer half-life |

Anticancer and Antimicrobial Activity: SAR and Mechanistic Studies

The anticancer and antimicrobial properties of 1H-tetrazole derivatives have been extensively investigated, revealing diverse mechanisms of action and structure-activity relationships that guide rational drug design efforts.

Anticancer Mechanisms and Molecular Targets

Recent studies have identified multiple anticancer mechanisms for tetrazole derivatives, with tubulin inhibition emerging as a predominant pathway. A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles demonstrated potent microtubule destabilization activity, with compound 6-31 showing noteworthy potency against SGC-7901, A549, and HeLa cell lines [8]. Mechanistic studies revealed that this compound inhibited tubulin polymerization and disrupted microtubule organization in cancer cells, leading to G2/M phase cell cycle arrest and subsequent apoptosis induction.

The apoptotic pathway represents another critical mechanism for tetrazole anticancer activity. Novel tetrazole derivatives of 3,3'-dimethoxybenzidine demonstrated selective cytotoxicity against cancer cell lines through robust apoptosis induction and significant reduction in interleukin-6 levels [9] [10]. Western blot analysis revealed dramatic loss of Bcl-2 protein expression in cancer cells exposed to these compounds, indicating direct targeting of the apoptosis regulatory machinery.

Estrogen receptor-α (ER-α) antagonism has been identified as a mechanism for tetrazole derivatives in breast cancer treatment. Indole-based tetrazole derivatives showed significant anti-proliferative activity against ER-α positive T-47D (IC50 = 3.82-24.43 μM) and MCF-7 (IC50 = 3.08-22.65 μM) cell lines [11]. Compounds 5d and 5f demonstrated exceptional binding affinity to ER-α (IC50 = 5.826 and 110.6 nM, respectively) compared to the standard drug bazedoxifene (IC50 = 339.2 nM).

Antimicrobial Mechanisms and Spectrum

The antimicrobial activity of tetrazole derivatives primarily involves inhibition of bacterial DNA replication machinery. Studies on 1,5-disubstituted tetrazole derivatives revealed potent inhibition of DNA topoisomerase IV and gyrase isolated from Staphylococcus aureus [12] [13]. These enzymes are essential for bacterial DNA replication and cell division, making them attractive targets for antimicrobial drug development.

The spectrum of antimicrobial activity encompasses both Gram-positive and Gram-negative bacteria, with some compounds demonstrating efficacy against drug-resistant strains. Tetrazole derivatives 10 and 11 showed minimal inhibitory concentrations (MIC) in the range of 1-208 μM (0.25-64 μg/mL) against standard and clinical bacterial strains, with particularly high activity against Staphylococcus aureus and Enterococcus faecalis [12].

Antifungal activity has also been documented, with tetrazole derivatives showing excellent resistance against fungal strains including Candida albicans, Aspergillus niger, and Microsporum audouinii [14]. The mechanism involves membrane disruption and inhibition of fungal cell wall synthesis, with some compounds demonstrating superior activity to standard antifungal agents.

Structure-Activity Relationships

Systematic structure-activity relationship studies have revealed critical molecular features that govern biological activity. For anticancer applications, the substitution pattern at the 5-position of the tetrazole ring significantly influences potency and selectivity. Electron-withdrawing groups, particularly halogen substituents, enhance selectivity for cancer cells over normal cells [15]. The presence of polar groups such as hydroxyl or amino substituents increases water solubility and facilitates hydrogen bonding with biological targets.

In antimicrobial applications, 1,5-disubstituted tetrazoles generally exhibit superior activity compared to 5-monosubstituted derivatives. The incorporation of aromatic substituents at the 1-position enhances antimicrobial potency through π-π stacking interactions with aromatic amino acids in target proteins [16]. Compounds with polar substituents demonstrate enhanced activity against Gram-positive bacteria, while lipophilic substituents improve penetration through Gram-negative bacterial cell walls.

| Compound Type | Primary Target | IC50 Range (μM) | Key SAR Features |

|---|---|---|---|

| 5-Substituted tetrazoles | Tubulin | 3.08-24.43 | Polar groups enhance activity |

| 1,5-Disubstituted tetrazoles | Topoisomerase IV | 0.32-1.80 | Electron-withdrawing groups improve selectivity |

| Tetrazole-indole hybrids | Estrogen receptor-α | 5.826-110.6 | Indole substitution increases potency |

| Tetrazole-quinazoline derivatives | Bcl-2 protein | 5.2-8.1 | Quinazoline fusion enhances stability |

Metabolic Stability and Bioavailability Enhancement

The enhanced metabolic stability of 1H-tetrazole derivatives represents a fundamental advantage in drug development, providing superior pharmacokinetic properties compared to carboxylic acid analogues. This stability stems from the unique electronic structure of the tetrazole ring and its resistance to common metabolic pathways.

Metabolic Pathways and Stability

Tetrazole derivatives exhibit remarkable resistance to β-oxidation and amino acid conjugation, two major metabolic pathways that frequently compromise the stability of carboxylic acid-containing drugs [7]. The high nitrogen content and aromatic character of the tetrazole ring make it inherently stable to enzymatic degradation. Unlike carboxylic acids, which readily form reactive acyl-CoA intermediates leading to extensive metabolism, tetrazoles maintain their structural integrity in biological systems.

The conjugation of tetrazoles with glucuronic acid occurs through N-glucuronidation rather than the O-glucuronidation typical of carboxylic acids [1]. This difference is clinically significant because N-glucuronide conjugates are less chemically reactive and have not been associated with the toxic effects sometimes observed with carboxylic acid O-glucuronides. The reduced reactivity of tetrazole glucuronides contributes to improved safety profiles in clinical applications.

Bioavailability Enhancement Mechanisms

The bioavailability advantages of tetrazole derivatives result from multiple complementary mechanisms. The increased lipophilicity of tetrazole compounds (approximately 10-fold higher than corresponding carboxylates) facilitates passive diffusion across biological membranes, particularly the intestinal epithelium [7]. This enhanced permeability is crucial for oral drug delivery, where intestinal absorption represents a major barrier to bioavailability.

Studies on a tetrazole analog of clofibric acid demonstrated favorable absorption characteristics, with preferential absorption in the duodenum and jejunum regions of the intestine [17]. The compound exhibited an elimination half-life of 1.81 h⁻¹ and absorption constant of 3.05 h⁻¹ following oral administration, with bioavailability reaching 10.4% despite low intestinal permeability.

The enhanced plasma protein binding of tetrazole derivatives contributes to prolonged circulation times and reduced clearance rates. Protein binding studies have shown that tetrazole compounds typically exhibit higher binding affinity to plasma proteins compared to carboxylic acid analogues, resulting in extended half-lives and improved dosing intervals [5] [6].

Pharmacokinetic Optimization

The pharmacokinetic profile of tetrazole derivatives can be further optimized through strategic structural modifications. The introduction of specific substituents at the 5-position of the tetrazole ring can modulate absorption, distribution, metabolism, and excretion (ADME) properties. For example, the incorporation of polar groups enhances water solubility and dissolution rates, while lipophilic substituents improve membrane permeation.

1H-tetrazole-1-alkanenitrile derivatives have demonstrated exceptional oral bioavailability optimization. Compound SR-9g exhibited greater than 10-fold enhancement in in vivo potency compared to the lead compound, with acceptable oral bioavailability in both rats and dogs [18]. The enantiospecific synthesis of these compounds enabled precise control of pharmacokinetic properties.

Clinical Implications

The superior metabolic stability of tetrazole derivatives translates into significant clinical advantages, including reduced dosing frequency, lower inter-patient variability, and decreased risk of drug-drug interactions. The enhanced bioavailability enables the use of lower doses while maintaining therapeutic efficacy, potentially reducing adverse effects and improving patient compliance.

| Parameter | Carboxylic Acid Analogue | Tetrazole Analogue | Improvement Factor |

|---|---|---|---|

| Half-life (h) | 2-4 | 6-12 | 2-3x |

| Clearance (mL/min/kg) | 15-25 | 8-15 | 2x reduction |

| Volume of distribution (L/kg) | 0.8-1.2 | 1.2-1.8 | 1.5x increase |

| Protein binding (%) | 85-95 | 90-98 | 1.1x increase |

| Bioavailability (%) | 20-40 | 40-80 | 2x increase |

Prodrug Strategies and Targeted Delivery Systems

The development of tetrazole-based prodrugs and targeted delivery systems represents an advanced approach to optimize drug delivery while maintaining the inherent advantages of tetrazole bioisosterism. These strategies address specific pharmaceutical challenges such as limited bioavailability, poor tissue selectivity, and premature drug release.

Prodrug Design Approaches

Several prodrug strategies have been developed to enhance the therapeutic utility of tetrazole derivatives. N-alkylation represents a prominent approach, where the tetrazole nitrogen is temporarily modified to improve pharmacokinetic properties. Studies on HIV-1 attachment inhibitors demonstrated that N-acetoxymethyl tetrazole prodrugs provided 15-fold enhancement in plasma concentration compared to the parent compound [19]. The prodrug is activated through esterase-mediated hydrolysis, releasing the active tetrazole in vivo.

The N-methyl tetrazole prodrug approach has shown particular promise for compounds with poor oral bioavailability. Remarkably, N-methyl tetrazole derivatives can function as prodrugs for free NH tetrazole compounds, representing a novel mechanistic pathway for prodrug activation [19]. This approach has been successfully applied to improve the bioavailability of antihypertensive agents and other therapeutic classes.

Acyloxyalkyl derivatives represent another valuable prodrug strategy for tetrazole compounds. These prodrugs undergo enzymatic hydrolysis to release the parent tetrazole while providing enhanced membrane permeation and improved absorption characteristics [20]. The acyloxyalkyl approach has been particularly effective for compounds requiring enhanced CNS penetration or improved oral bioavailability.

Bioorthogonal Prodrug Systems

The emergence of bioorthogonal chemistry has enabled the development of sophisticated tetrazine-responsive prodrug systems for tetrazole delivery. These systems utilize the rapid kinetics of tetrazine-trans-cyclooctene (TCO) reactions to achieve spatially and temporally controlled drug release [21] [22]. The prodrug remains inactive until exposure to the complementary bioorthogonal partner, enabling precise control of drug activation at target sites.

The Click Activated Prodrugs Against Cancer (CAPAC) platform represents a clinical implementation of bioorthogonal prodrug technology. This system has received FDA approval for Phase I clinical trials, demonstrating the translational potential of tetrazine-responsive prodrug systems [21]. The approach enables selective activation of cytotoxic agents at tumor sites while minimizing systemic exposure and associated toxicities.

Targeted Delivery Systems

Nanoparticle-based delivery systems have been developed to enhance the therapeutic index of tetrazole derivatives. Smart tetrazole-based antibacterial nanoparticles have been designed as multifunctional drug carriers for cancer combination therapy [23]. These nanocomposites exhibit pH-responsive drug release, enabling preferential activation in the acidic tumor microenvironment while maintaining stability under physiological conditions.

Pillar [24]arene-based nanocontainers represent an innovative approach to tetrazole delivery. These supramolecular systems can encapsulate tetrazole drugs and provide stimuli-responsive release mechanisms [25]. The nanocontainers offer advantages including enhanced stability, controlled release kinetics, and potential for site-specific delivery.

Transporter-Mediated Delivery

The exploitation of biological transporters represents a sophisticated approach to enhance tetrazole bioavailability. Bile acid conjugates of tetrazole derivatives have been developed to utilize the human apical sodium-dependent bile acid transporter (hASBT) for enhanced intestinal absorption [26]. These conjugates demonstrate improved cellular uptake and enhanced oral bioavailability compared to parent compounds.

The peptide transporter 1 (PEPT1) has been successfully utilized for tetrazole prodrug delivery. Compounds designed to mimic peptide substrates can achieve enhanced intestinal absorption through active transport mechanisms, overcoming the limitations of passive diffusion for poorly permeable compounds [27].

Clinical Applications and Optimization

The integration of prodrug strategies with targeted delivery systems has enabled the development of clinically viable tetrazole therapeutics with optimized pharmacokinetic profiles. Multi-gram scale synthesis of tetrazole prodrugs has been achieved through scalable chemical processes, enabling clinical development and potential commercialization [28].

The combination of tetrazole bioisosterism with advanced delivery strategies offers significant potential for addressing unmet medical needs. These approaches enable the development of drugs with improved efficacy, reduced toxicity, and enhanced patient compliance compared to conventional formulations.

| Prodrug Type | Bioavailability Enhancement | Mechanism | Clinical Application |

|---|---|---|---|

| N-acetoxymethyl tetrazole | 15-fold increase | Esterase hydrolysis | HIV attachment inhibitor |

| N-methyl tetrazole | 2-fold increase | Demethylation | Antihypertensive |

| Tetrazole-bile acid conjugate | 2-fold increase | Transporter-mediated | Antidiabetic |

| Tetrazine-responsive system | Targeted activation | Bioorthogonal cleavage | Cancer therapy |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H201 (100%): Explosive;

mass explosion hazard [Danger Explosives];

H272 (13.16%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Explosive;Oxidizer

Other CAS

100043-29-6